

SIRT6 as a therapeutic target for age-related diseases

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SIRT6: A Therapeutic Target for Age-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity and healthspan, playing a pivotal role in a multitude of cellular processes that decline with age. As a member of the sirtuin family of NAD+-dependent enzymes, SIRT6 functions as a histone deacetylase, mono-ADP-ribosyltransferase, and deacylase.[1] Its multifaceted enzymatic activities allow it to govern key pathways involved in DNA repair, genome stability, glucose and lipid metabolism, and inflammation, all of which are intrinsically linked to the aging process and the pathogenesis of age-related diseases.[1][2] Evidence from preclinical models has demonstrated that modulation of SIRT6 activity can extend lifespan and ameliorate age-associated pathologies, positioning it as a promising therapeutic target for a range of conditions, including metabolic disorders, cardiovascular disease, neurodegeneration, and cancer.[3][4][5] This technical guide provides a comprehensive overview of SIRT6 biology, focusing on quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development efforts in this burgeoning field.

Data Presentation



Quantitative Data on SIRT6 Modulation and Phenotypes

The following tables summarize key quantitative data related to the effects of SIRT6 modulation in preclinical models and the potency of known SIRT6 activators and inhibitors.

Model System	Genetic Modification	Effect on Lifespan (Median)	Effect on Lifespan (Maximum)	Reference
C57BL/6JOlaHsd Mice (Male)	SIRT6 Overexpression	27% increase	11% increase	[6]
C57BL/6JOlaHsd Mice (Female)	SIRT6 Overexpression	15% increase	15% increase	[6]
Mixed CB6 Mice (Male)	SIRT6 Overexpression	14.5% - 14.8% increase	13.1% - 15.8% increase	[2][6]
Mixed 129/SvJ/BALB/c Mice (Male)	SIRT6 Knockout	90% died before 200 days	Not Reported	[7]
Mixed 129/SvJ/BALB/c Mice (Female)	SIRT6 Knockout	>75% survived over 300 days	Not Reported	[7]



Compound	Туре	EC50	Fold Activatio	n	Assay Conditions	Reference
MDL-800	Activator	11.0 ± 0.3 μM	~20-fold		FDL assay with RHKK- Ac-AMC peptide	[8]
MDL-801	Activator	4.14 ± 0.059 μΜ	~24-fold		FDL assay	[9]
UBCS039	Activator	38 µМ	3.5-fold		H3K9Ac peptide deacetylation	[10] 1
Myristic Acid	Activator	246 ± 7 μM	10.8-fold		H3K9Ac peptide deacetylation	[6] 1
Oleic Acid	Activator	90 ± 7 μM	5.8-fold		H3K9Ac peptide deacetylation	[6] n
Nitro-oleic acid	Activator	Not Reported	40-fold (ε μΜ)	at 20	In vitro deacetylation (H3K9Ac)	n [11]
4H-chromen derivative	Activator	80 ± 12 μM	30-40-fol	d	Not Specified	d [12]
Compound	Туре	IC50 / K	(i	Assa Cond	y ditions	Reference
Trichostatin A (TSA)	Inhibitor	Ki = 2.02 μM		H3K9	Ac etylation	[13]
Quercetin	Inhibitor	IC50 = 5 (for a de	-	Not S	Specified	[14]



Substrate	Km	kcat	kcat/Km (M ⁻¹ s ⁻¹)	Reference
H3K9 myristoyl peptide (WT SIRT6)	Not Reported	Not Reported	9,100	[15]
H3K9 acetyl peptide (WT SIRT6)	~450 μM (without fatty acid)	Not Reported	3.4	[6][15]
H3K9 acetyl peptide (WT SIRT6 with 400 μM myristic acid)	9 ± 1 μM	Not Reported	230	[6]
H3K9Ac peptide (with 4H- chromen activator)	31 ± 5.4 μM	Not Reported	Not Reported	[12]
NAD+ (with 4H- chromen activator)	1190 ± 450 μM	Not Reported	Not Reported	[12]

Experimental ProtocolsIn Vitro SIRT6 Deacetylation Assay

This protocol is adapted from several sources to provide a general framework for measuring SIRT6 deacetylase activity.[1][13][16]

Materials:

- Recombinant human SIRT6 protein
- SIRT6 Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.37 M NaCl, 27 mM KCl, 10 mM MgCl2.[17]
- Diluted Assay Buffer (1X): Dilute 10X stock with HPLC-grade water.



- NAD+ solution (e.g., 10 mM stock in 1X Assay Buffer)
- Acetylated peptide substrate (e.g., H3K9Ac peptide, 1 mM stock in water)
- SIRT6 activator or inhibitor compound (dissolved in DMSO)
- Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Formic Acid)
- HPLC system with a C18 column

Procedure:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture. A typical 50 μL reaction may contain:
 - 5 μL 10X SIRT6 Assay Buffer
 - Final concentration of 500 μM NAD+
 - Final concentration of 200 μM acetylated peptide substrate
 - 1 μL of test compound (or DMSO as a vehicle control)
 - Recombinant SIRT6 (e.g., 1 μM final concentration)
 - Make up the final volume to 50 μL with HPLC-grade water.
- Initiate Reaction: Add the recombinant SIRT6 to the reaction mixture to start the reaction.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
- Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 8 μL of 10% TFA).
- Analysis: Analyze the reaction products by reverse-phase HPLC.
 - Inject the quenched reaction mixture onto a C18 column.



- Separate the acetylated and deacetylated peptides using a gradient of acetonitrile in 0.1%
 TFA.
- Monitor the elution profile at 215 nm.
- Quantify the peak areas corresponding to the substrate and product to determine the percentage of deacetylation.

Immunoprecipitation (IP) of SIRT6

This protocol provides a general procedure for the immunoprecipitation of SIRT6 from mammalian cell lysates.[18][19]

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS)
- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[18]
- Anti-SIRT6 antibody (IP-grade)
- Control IgG antibody (from the same species as the SIRT6 antibody)
- Protein A/G magnetic beads or agarose beads
- Wash Buffer (e.g., RIPA buffer or a less stringent buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
- Elution Buffer (e.g., 1X Laemmli sample buffer or glycine-HCl pH 2.5)

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.



- · Lyse the cells in ice-cold RIPA buffer.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (clarified lysate) to a new tube.
- Pre-clearing (Optional but Recommended):
 - Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-SIRT6 antibody or control IgG to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator.
- Washes:
 - Pellet the beads and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.
- Elution:
 - Elute the immunoprecipitated proteins from the beads by adding Elution Buffer and incubating at 95-100°C for 5-10 minutes (for Laemmli buffer) or by incubating with a low pH elution buffer and neutralizing the eluate.
- Analysis:



 Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SIRT6 antibody and antibodies against suspected interacting proteins.

Chromatin Immunoprecipitation (ChIP) for SIRT6

This protocol outlines the general steps for performing a ChIP assay to investigate the association of SIRT6 with specific genomic regions.[20][21][22][23]

Materials:

- · Cultured cells
- Formaldehyde (37%)
- Glycine (1.25 M)
- PBS
- Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
- Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
- ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
- Anti-SIRT6 antibody (ChIP-grade)
- Control IgG antibody
- Protein A/G magnetic beads or agarose beads
- Wash Buffers (Low Salt, High Salt, LiCl, and TE buffers with varying salt and detergent concentrations)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
- NaCl (5 M)



- RNase A
- Proteinase K
- DNA purification kit
- Primers for qPCR analysis

Procedure:

- Cross-linking:
 - Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell and Nuclear Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in Cell Lysis Buffer and isolate the nuclei by centrifugation.
 - Resuspend the nuclear pellet in Nuclear Lysis Buffer.
- Chromatin Shearing:
 - Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions need to be determined empirically.
 - Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - o Dilute the sheared chromatin with ChIP Dilution Buffer.
 - Pre-clear the chromatin with protein A/G beads.

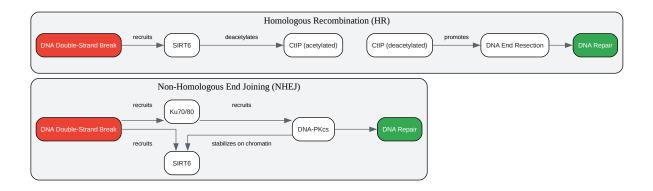


- Incubate the pre-cleared chromatin with the anti-SIRT6 antibody or control IgG overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
- · Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using Elution Buffer.
 - Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
- DNA Purification:
 - Treat the samples with RNase A and then Proteinase K.
 - Purify the DNA using a DNA purification kit.
- Analysis:
 - Quantify the immunoprecipitated DNA by qPCR using primers specific to the target genomic regions.

Signaling Pathways and Visualizations SIRT6 in DNA Double-Strand Break Repair

SIRT6 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through both non-homologous end joining (NHEJ) and homologous recombination (HR). In the NHEJ pathway, SIRT6 interacts with the DNA-dependent protein kinase (DNA-PK) complex.[20][24] It is recruited to DSB sites and is required for the stable association of the DNA-PK catalytic subunit (DNA-PKcs) with chromatin.[20] In the HR pathway, SIRT6 promotes DNA end resection by deacetylating the C-terminal binding protein interacting protein (CtIP).[1][3] This deacetylation is a critical step for initiating the resection of the 5' DNA strand, a prerequisite for HR.





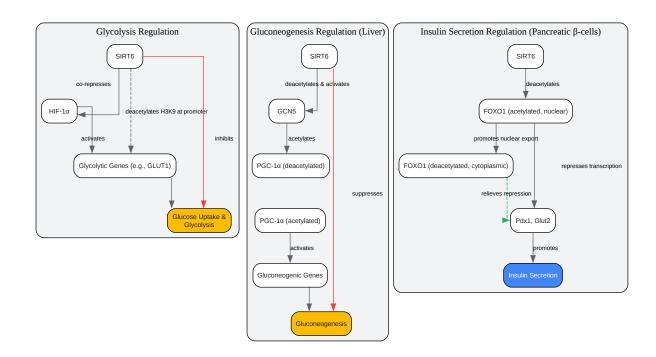
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SIRT6's dual roles in DNA double-strand break repair pathways.

SIRT6 in Glucose Metabolism

SIRT6 is a key regulator of glucose homeostasis, acting at multiple levels to control glucose uptake, glycolysis, and gluconeogenesis. It represses the expression of glycolytic genes by deacetylating histone H3 at their promoters and co-repressing the transcription factor HIF-1 α . [14][25] In the liver, SIRT6 suppresses gluconeogenesis by modulating the activity of PGC-1 α . [26] It deacetylates and activates the acetyltransferase GCN5, which in turn acetylates and activates PGC-1 α , leading to a reduction in the expression of gluconeogenic genes.[26] Furthermore, SIRT6 regulates insulin secretion by deacetylating FOXO1, which promotes its nuclear export and degradation, thereby relieving its transcriptional repression of key genes involved in glucose sensing in pancreatic β -cells.[4][27]





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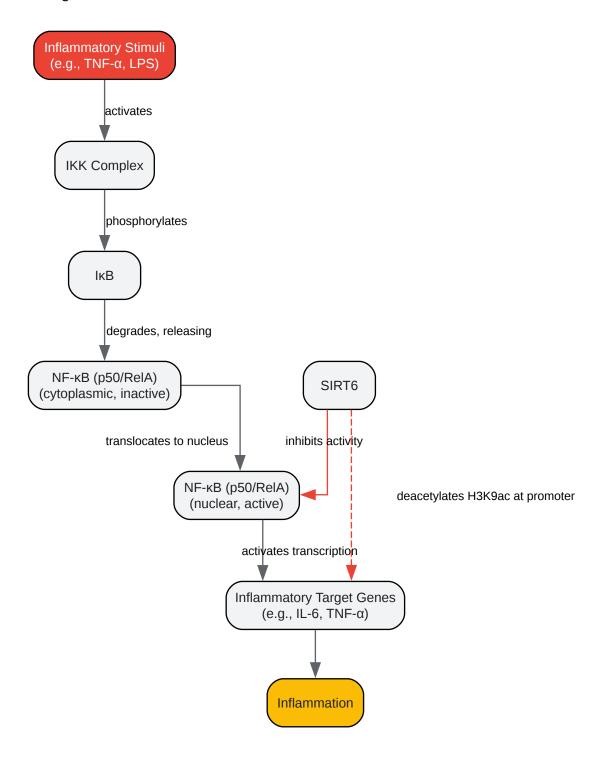
SIRT6's multifaceted role in regulating glucose metabolism.

SIRT6 in Inflammation

SIRT6 acts as a potent anti-inflammatory molecule primarily by repressing the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-кB). SIRT6 deacetylates histone H3 at lysine 9 (H3K9ac) at the promoters of NF-кB target genes, leading to chromatin



condensation and transcriptional repression. This inhibitory action of SIRT6 on NF-κB signaling helps to dampen the chronic low-grade inflammation associated with aging ("inflammaging") and various age-related diseases.



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SIRT6-mediated suppression of NF-kB inflammatory signaling.



Conclusion

SIRT6 stands at the crossroads of several critical cellular pathways that are dysregulated during aging. Its ability to maintain genomic integrity, regulate metabolic homeostasis, and suppress chronic inflammation makes it a highly attractive therapeutic target for a broad spectrum of age-related diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community. Further research into the development of potent and specific SIRT6 modulators holds immense promise for extending human healthspan and treating the debilitating diseases of aging.

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